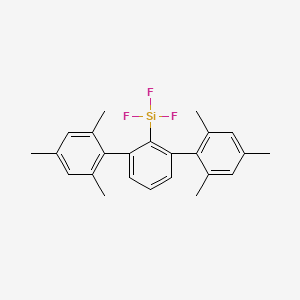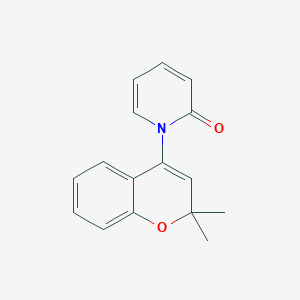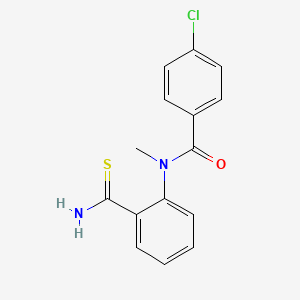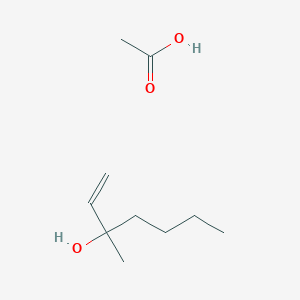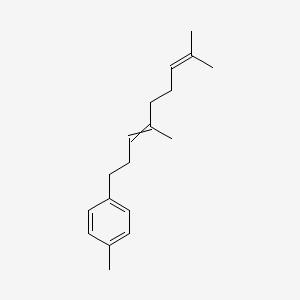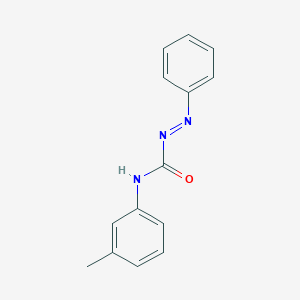![molecular formula C12H7BrO3 B14254326 7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl- CAS No. 189831-95-6](/img/structure/B14254326.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- is a complex organic compound that belongs to the class of furobenzopyrans. This compound is characterized by its unique structure, which includes a furobenzopyran core with a bromine atom at the 2-position and a methyl group at the 9-position. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- typically involves multi-step organic reactions. One common approach is the bromination of 7H-Furo3,2-gbenzopyran-7-one, followed by methylation at the 9-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide derivative.
Wissenschaftliche Forschungsanwendungen
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- involves its interaction with specific molecular targets. The bromine atom and methyl group influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar core structure but different substituents.
- 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy- : Similar core structure with a methoxy group at the 9-position.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(2,3-epoxy-3-methylbutoxy)- : Similar core structure with an epoxy group.
Uniqueness
The uniqueness of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- lies in its specific substituents, which impart distinct chemical properties and reactivity. The presence of the bromine atom allows for unique substitution reactions, while the methyl group influences the compound’s overall stability and reactivity.
Eigenschaften
CAS-Nummer |
189831-95-6 |
|---|---|
Molekularformel |
C12H7BrO3 |
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
2-bromo-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7BrO3/c1-6-11-7(2-3-10(14)16-11)4-8-5-9(13)15-12(6)8/h2-5H,1H3 |
InChI-Schlüssel |
MLLVXPKUZABOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1OC(=C3)Br)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


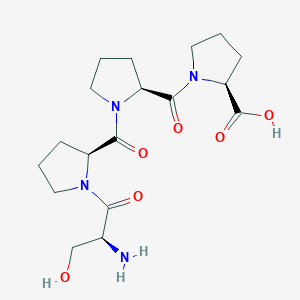
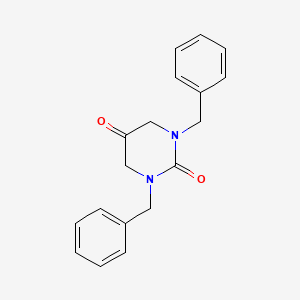
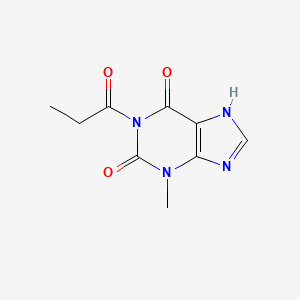
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
